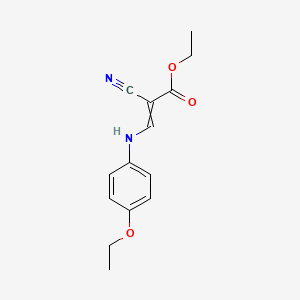

Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate

Description

Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate is a cyanoacrylate derivative characterized by an ethoxy-substituted anilino group at the β-position of the α,β-unsaturated ester. These derivatives are pivotal intermediates in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates with pharmacological relevance . The syn-periplanar conformation across the C=C bond (torsion angle: ~3.2°) observed in related esters suggests planar geometry, which may influence reactivity and crystal packing .

Properties

IUPAC Name |

ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-12(6-8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNIBZGYRLULPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-ethoxyaniline in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the ethyl cyanoacetate, allowing it to react with the 4-ethoxyaniline to form the desired product. Common bases used in this reaction include piperidine and pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate with analogous compounds based on substituent variations:

Key Observations :

- Ethoxy groups may confer higher lipophilicity than methoxy .

- Hydrogen Bonding: The hydroxyl group in Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate enables intermolecular hydrogen bonding, influencing solubility and crystal packing .

- Heterocyclic Variations : Thiophene-containing analogs exhibit distinct electronic properties due to sulfur’s polarizability, possibly broadening applications in materials science .

Thermodynamic and Physical Properties

- Thermodynamics: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives (e.g., compound I) exhibit heat capacities of 78–370 K, with polynomial dependencies used to calculate standard thermodynamic functions . Similar methodologies may apply to the ethoxyanilino variant.

- Melting Points : Thiophene-substituted analogs display higher melting points (79–82°C) compared to methoxy/hydroxy variants, likely due to stronger intermolecular interactions (e.g., π-stacking) .

Biological Activity

Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound belongs to the class of enaminones, characterized by its molecular formula and a molecular weight of 260.29 g/mol. The compound features a cyano group and an ethoxyphenyl group, which enhance its chemical reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature : The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction may inhibit enzyme activity or modulate receptor functions.

- Hydrogen Bonding : The structural features of the compound enable it to form hydrogen bonds, influencing various biochemical pathways that are critical for microbial and cancer cell viability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also shown promising results in anticancer studies. It appears to induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Induction of Apoptosis : Mechanistic studies indicate that the compound activates caspases, leading to programmed cell death in various cancer cell lines.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoate | Contains a methoxy group instead of an ethoxy group | Different solubility and reactivity |

| Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate | Has a different positioning of the ethoxy group | Varies in biological activity |

| Ethyl (E)-2-cyano-3-(3-methylphenyl)amino prop-2-enoate | Features a methyl group on the aromatic ring | Alters electronic properties affecting reactivity |

This compound stands out due to its unique combination of functional groups that enhance its reactivity and potential applications in medicinal chemistry.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A laboratory experiment demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Line Research : In vitro studies using human breast cancer (MCF7) and lung cancer (A549) cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 100 µM), indicating strong anticancer properties.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-(4-ethoxyanilino)prop-2-enoate, and how can purity be validated?

A common approach involves condensation reactions between substituted anilines and cyanoacrylate precursors. For example, analogs of this compound are synthesized via Knoevenagel condensation using ethyl cyanoacetate and substituted aldehydes or anilines under catalytic conditions (e.g., acetic acid or piperidine). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Melting point determination and thin-layer chromatography (TLC) in ethyl acetate/hexane systems (1:3 v/v) can further confirm homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR in CDCl₃ or DMSO-d₆ to identify the cyano group (δ ~110-120 ppm for CN), ethoxy protons (δ 1.3-1.5 ppm for CH₃, δ 4.1-4.3 ppm for OCH₂), and aromatic protons.

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What solvent systems and chromatographic methods are optimal for purification?

Column chromatography with silica gel (60–120 mesh) using gradient elution (hexane:ethyl acetate, 4:1 to 1:1) effectively separates impurities. Recrystallization from ethanol or methanol at low temperatures (0–5°C) enhances crystal purity. For polar byproducts, preparative TLC with dichloromethane:methanol (9:1) is recommended .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

Single-crystal X-ray diffraction (SCXRD) data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed via SHELXT for structure solution and SHELXL for refinement. Key steps:

Q. What methodologies are used to determine thermodynamic properties (e.g., heat capacity) of this compound?

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacity (5–370 K). Polynomial fits to experimental data yield standard thermodynamic functions (ΔH, ΔS, ΔG) for condensed and gas phases. For gas-phase entropy, combine calorimetry with quantum mechanical calculations (B3LYP/6-311++G**) .

Q. How should researchers address contradictions in crystallographic data between SCXRD and spectroscopic results?

- Scenario : Discrepancies in bond lengths (e.g., C≡N vs. C-N) may arise from dynamic disorder or temperature effects.

- Resolution : Validate SCXRD data with Hirshfeld surface analysis to assess packing effects. Cross-check IR and Raman spectra for anomalous peaks. If disorder persists, refine using twin-law models in SHELXL .

Q. What role do hydrogen-bonding patterns play in the molecular packing of this compound?

Graph-set analysis ( R₂²(8) motifs) reveals intermolecular N–H···O=C (ester) and C–H···N≡C interactions. These direct the formation of 1D chains or 2D sheets, influencing melting points and solubility. Use CrystalExplorer to quantify interaction energies (e.g., N–H···O ≈ 25 kJ/mol) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

- pH Stability : Perform accelerated degradation studies (25–60°C) in buffered solutions (pH 1–13). Monitor via UV-Vis (λ = 270 nm) and LC-MS to identify hydrolysis products (e.g., cyanoacetic acid derivatives).

- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ (10°C/min) to determine decomposition thresholds (>200°C typical for cyanoacrylates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.